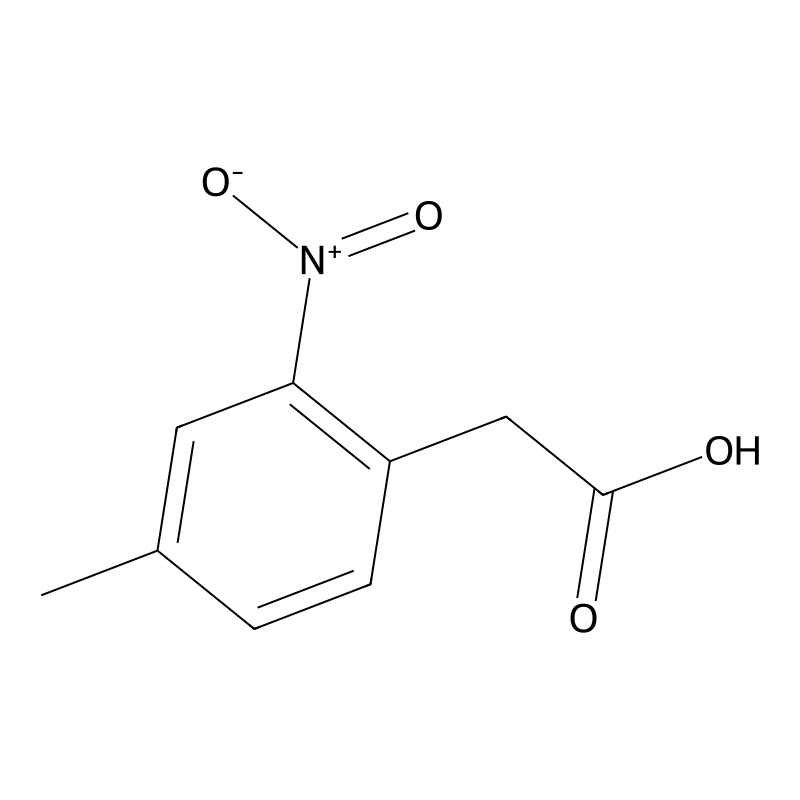2-(4-Methyl-2-nitrophenyl)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential applications based on structure: The presence of a nitro group and a carboxylic acid functional group suggests potential applications in organic synthesis. Nitro groups can be used as activating groups in various reactions, while carboxylic acids are versatile functional groups that can participate in numerous reactions. However, specific research on this molecule's use in organic synthesis is not readily available in scientific literature.
- Future research possibilities: Further research might explore the use of 2-(4-Methyl-2-nitrophenyl)acetic acid as a building block for the synthesis of more complex molecules with desired properties. Additionally, its potential biological activity could be investigated.
It is important to note that the absence of widely available information does not necessarily negate its use in scientific research. The compound might be part of ongoing research not yet published in the public domain or might have niche applications in specific fields.
Finding more information
Scientific databases like PubChem and SciFinder can be helpful for further exploration. These resources might provide information on patents or unpublished research associated with 2-(4-Methyl-2-nitrophenyl)acetic acid.
2-(4-Methyl-2-nitrophenyl)acetic acid is an organic compound classified as a substituted nitrobenzene. It features a benzene ring with three substituents: a methyl group at the para position, a nitro group at the ortho position, and an acetic acid moiety. The molecular formula for this compound is C10H11N2O4, and it has a molecular weight of approximately 221.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Substitution Reactions: This compound can participate in halogenation reactions using bromine or chlorine, or nitration using nitric acid, leading to various derivatives.
Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide.
- Reduction: Hydrogen gas with a palladium catalyst; iron powder with hydrochloric acid.
- Substitution: Bromine or chlorine for halogenation; nitric acid for nitration.
Major Products Formed- From Oxidation: Carboxylic acids, ketones.
- From Reduction: Amino derivatives.
- From Substitution: Halogenated or nitrated derivatives.
- From Oxidation: Carboxylic acids, ketones.
- From Reduction: Amino derivatives.
- From Substitution: Halogenated or nitrated derivatives.
Research indicates that 2-(4-Methyl-2-nitrophenyl)acetic acid exhibits potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. The nitro group may undergo reduction within biological systems, leading to reactive intermediates that can interact with cellular components. This interaction may modulate various biochemical pathways, making it a candidate for further investigation in drug development.
The synthesis of 2-(4-Methyl-2-nitrophenyl)acetic acid can be achieved through several methods:
- Nitration of 4-Methylacetophenone: This involves treating 4-methylacetophenone with concentrated nitric and sulfuric acids to introduce the nitro group.
- Oxidation: Following nitration, oxidation is performed using potassium permanganate or chromium trioxide.
- Carboxylation: The final step involves carboxylation using carbon dioxide under high pressure conditions.
Industrial production often employs continuous flow reactors to enhance yield and purity while minimizing by-products.
2-(4-Methyl-2-nitrophenyl)acetic acid has several applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
- Pharmaceutical Development: Investigated for its potential use in drug development due to its biological activity.
- Industrial Uses: Utilized in the production of dyes, pigments, and other industrial chemicals.
Studies on the interactions of 2-(4-Methyl-2-nitrophenyl)acetic acid suggest that it may act on specific molecular targets within biological systems. The reduction of the nitro group can lead to the formation of reactive intermediates that may inhibit certain enzymes or receptors, thus modulating biochemical pathways. Further research is needed to elucidate these mechanisms fully.
Several compounds share structural similarities with 2-(4-Methyl-2-nitrophenyl)acetic acid:
- 4-Nitrophenylacetic Acid
- 2-(4-Chloro-2-nitrophenyl)acetic Acid
- 2-(4-Methoxy-2-nitrophenyl)acetic Acid
Comparison
The uniqueness of 2-(4-Methyl-2-nitrophenyl)acetic acid lies in its methyl substituent, which affects its reactivity and biological activity compared to other similar compounds. For instance:
- The presence of the methyl group introduces steric hindrance and alters electronic properties, potentially influencing reactivity patterns.
- Compared to 4-Nitrophenylacetic Acid, which lacks the methyl group, the substituted compound may exhibit different solubility and interaction profiles with biological targets.








